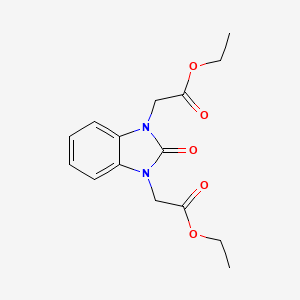

diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2-oxobenzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-3-21-13(18)9-16-11-7-5-6-8-12(11)17(15(16)20)10-14(19)22-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJQMSFNGBHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N(C1=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307307 | |

| Record name | diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83330-80-7 | |

| Record name | NSC190677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate typically involves the condensation of o-phenylenediamine with diethyl oxalate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring system. The reaction conditions can vary, but common methods include:

Acidic Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Basic Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification.

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate can be scaled up using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The product is typically purified by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form benzimidazole-2-carboxamide derivatives.

Substitution: The ester groups can be substituted with other functional groups such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reaction is typically carried out in an inert solvent such as tetrahydrofuran or ethanol.

Substitution: Common reagents for substitution reactions include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst such as a Lewis acid or a base.

Major Products Formed

Oxidation: Benzimidazole-2-carboxylic acid derivatives.

Reduction: Benzimidazole-2-carboxamide derivatives.

Substitution: Benzimidazole derivatives with various functional groups.

Scientific Research Applications

Diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives. It is also used as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: The compound is used in medicinal chemistry for the design and synthesis of new pharmaceuticals

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: The compound may inhibit the activity of enzymes involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.

Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to changes in cellular function and signaling pathways.

Modulating Gene Expression: The compound may affect the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate can be compared with other benzimidazole derivatives, such as:

Benzimidazole-2-carboxylic acid: This compound has similar chemical properties but lacks the ester groups present in diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate.

Benzimidazole-2-carboxamide: This compound has similar chemical properties but contains an amide group instead of ester groups.

Benzimidazole-2-thiol: This compound has similar chemical properties but contains a thiol group instead of ester groups.

The uniqueness of diethyl 2,2’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Biological Activity

Diethyl 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate, a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 1,2-phenylenediamine with urea under ultrasonic irradiation in dimethylformamide (DMF), followed by the introduction of ethyl chloroacetate. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. The melting point of the compound is reported to be between 123°C and 126°C .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including colon and cervical cancer cells. The mechanism of action appears to involve inducing apoptotic cell death, as evidenced by DAPI staining assays that confirmed increased apoptosis in treated cells .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer Cells | 15.0 | Apoptosis induction |

| Cervical Cancer Cells | 12.5 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Studies have evaluated its efficacy against various pathogens using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 µg/mL .

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 4.0 | 8.0 |

Case Study 1: Colon Cancer Treatment

In a controlled study involving human colon cancer cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers. This study supports the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated not only bactericidal activity but also a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Ultrasonic irradiation | Dry acetone, 40–60°C, 1–2 h | 85–90 | Faster, higher purity |

| Conventional thermal | Reflux, 6–8 h | 70–75 | Simplicity, no specialized equipment |

Considerations: Optimize molar ratios of reactants (e.g., 2 equivalents of ethyl bromoacetate per benzimidazole unit) and monitor reaction progress via TLC .

Basic: How is structural characterization of this compound performed, and what spectroscopic markers confirm its identity?

Methodological Answer:

- NMR Spectroscopy:

- FTIR: Bands at 1739 cm⁻¹ (C=O) and 1055 cm⁻¹ (C=S) distinguish ester and thione groups .

- X-ray Crystallography: Unit cell parameters (e.g., triclinic system, P1 space group) and weak C–H···O interactions confirm packing arrangements .

Advanced: How do DFT studies resolve the coexistence of amido isomers, and what computational parameters are critical?

Methodological Answer:

DFT/B3LYP/6-31G(d,p) calculations reveal energy differences (0.25–1.95 kcal/mol) between syn-E amido isomers and other conformers, confirming their coexistence. Key steps:

Q. Table 2: Energy Differences Between Isomers

| Isomer Type | Energy Difference (kcal/mol) | Stability Ranking |

|---|---|---|

| Syn-E Amido | 0.00 (reference) | Most stable |

| Anti-Z Amido | 1.95 | Less stable |

| Amidic Acid | 29.6 | Excluded |

Advanced: What experimental approaches elucidate the anticancer mechanisms of this compound?

Methodological Answer:

- MTT Assay: Quantifies cytotoxicity against HCT-116 (colon) and HeLa (cervical) cancer cells. IC₅₀ values <10 µM indicate potent activity .

- DAPI Staining: Visualizes nuclear condensation and fragmentation, confirming apoptosis induction .

- Flow Cytometry (Future Work): Analyze cell cycle arrest (e.g., G1/S phase) to pinpoint mechanistic pathways .

Advanced: What challenges arise in crystallographic refinement of this compound, and how is SHELX employed?

Methodological Answer:

Q. Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| Unit Cell (Å, °) | a = 6.904, α = 67.191 |

| V (ų) | 438.1 |

Advanced: How does this compound exhibit antimicrobial activity, and what pathogens are targeted?

Methodological Answer:

- Pathogens Tested: Includes Staphylococcus aureus and Escherichia coli (Table 1 in ).

- Method: Broth microdilution assay to determine minimum inhibitory concentration (MIC).

- Mechanism: Disruption of microbial membrane integrity via ester group interactions .

Advanced: How are spectroscopic contradictions resolved (e.g., thione vs. oxo derivatives)?

Methodological Answer:

- IR Differentiation: Thione derivatives show C=S stretches at 1055 cm⁻¹, absent in oxo analogs .

- ¹³C-NMR: Oxo derivatives lack δ 166.20 ppm (C=S) but retain C=O at 169.20 ppm .

- Synthetic Controls: Use alkylating agents (e.g., ethyl bromoacetate vs. bromoethyl thioesters) to selectively functionalize nitrogen or sulfur sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.